molecular formula C19H20N2O4 B1230510 N-(4-methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

Cat. No.: B1230510
M. Wt: 340.4 g/mol
InChI Key: BDJZDFVNWBMFJO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydroisoxazole-5-carboxamide is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Characterization

  • A study by Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, including compounds related to N-(4-methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide. This research demonstrates the process of synthesizing and characterizing such compounds using spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anticancer Activity

  • The synthesized compounds from the above research were also screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential application in anticancer studies (Hassan, Hafez, & Osman, 2014).

Enzyme Inhibition

  • A study by Arfan et al. (2018) explored the enzymatic potential of triazoles derived from 4-methoxybenzoic acid. The synthesized compounds showed significant inhibitory potential against cholinesterase enzymes, suggesting their application in neurodegenerative disease research (Arfan et al., 2018).

Antimicrobial Activity

  • In 2010, Raju et al. conducted research on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, showing potent antibacterial and antifungal activities. This demonstrates the application of related compounds in antimicrobial research (Raju et al., 2010).

Histone Deacetylase Inhibition

  • A 2018 study by Lee et al. developed compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), highlighting the relevance of these compounds in Alzheimer's disease research and treatment (Lee et al., 2018).

PET Radiotracer Development

  • Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET), showcasing the utility of related compounds in neuroimaging research (Katoch-Rouse & Horti, 2003).

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-23-15-7-3-13(4-8-15)12-20-19(22)18-11-17(21-25-18)14-5-9-16(24-2)10-6-14/h3-10,18H,11-12H2,1-2H3,(H,20,22)

InChI Key

BDJZDFVNWBMFJO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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